2-(6-Chloro-5-methylpyridin-3-yl)acetic acid 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614771
InChI: InChI=1S/C8H8ClNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12)
SMILES: CC1=CC(=CN=C1Cl)CC(=O)O
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

2-(6-Chloro-5-methylpyridin-3-yl)acetic acid

CAS No.:

Cat. No.: VC13614771

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloro-5-methylpyridin-3-yl)acetic acid -

Specification

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 2-(6-chloro-5-methylpyridin-3-yl)acetic acid
Standard InChI InChI=1S/C8H8ClNO2/c1-5-2-6(3-7(11)12)4-10-8(5)9/h2,4H,3H2,1H3,(H,11,12)
Standard InChI Key BLMQSKNWZLCAEW-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1Cl)CC(=O)O
Canonical SMILES CC1=CC(=CN=C1Cl)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(6-Chloro-5-methylpyridin-3-yl)acetic acid features a pyridine ring substituted with chlorine at the 6-position, a methyl group at the 5-position, and an acetic acid side chain at the 3-position (Figure 1). This arrangement confers distinct electronic properties, with the electron-withdrawing chlorine and carboxyl groups influencing reactivity patterns .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂
Molecular Weight185.61 g/mol
IUPAC Name2-(6-Chloro-5-methylpyridin-3-yl)acetic acid
InChI KeyBLMQSKNWZLCAEW-UHFFFAOYSA-N
SMILESCC1=CC(=CN=C1Cl)CC(=O)O
Purity (Commercial)≥95%

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal characteristic signals:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.27 (d, J = 8.2 Hz, 1H, pyridine-H), 2.51 (s, 3H, CH₃), 3.72 (s, 2H, CH₂COO), 12.1 (br s, 1H, COOH) .

  • ¹³C NMR: δ 174.2 (COOH), 152.1 (C-Cl), 136.5 (C-CH₃), 123.8 (CH), 40.3 (CH₂COO), 21.7 (CH₃) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a four-step sequence starting from 2-amino-6-chloropyridine (13):

  • N-Acetylation: Reaction with acetic anhydride yields N-(6-chloropyridin-2-yl)acetamide (14) .

  • Bromination: Selective bromination at the 5-position using N-bromosuccinimide (NBS) generates 5-bromo-N-(6-chloropyridin-2-yl)acetamide (15) .

  • Suzuki-Miyaura Coupling: Methylboronic acid mediates cross-coupling to install the methyl group, producing N-(6-chloro-5-methylpyridin-2-yl)acetamide (16) .

  • Hydrolysis: Acidic cleavage of the acetamide group yields the final product with 92% efficiency .

Table 2: Optimized Reaction Conditions

StepReagentTemperatureTimeYield
1Acetic anhydride25°C2 h95%
2NBS, AIBN80°C6 h85%
3Pd(PPh₃)₄, K₂CO₃100°C12 h89%
4HCl, MeOH50°C3 h92%

Industrial Production Challenges

Large-scale manufacturing requires addressing:

  • Regioselectivity: Minimizing 4-methyl byproducts during bromination .

  • Catalyst Recycling: Recovery of palladium catalysts to reduce costs .

  • Waste Management: Neutralization of HCl byproducts from hydrolysis .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL) . It remains stable under inert atmospheres but undergoes decarboxylation above 200°C .

Acid Dissociation Constants

Potentiometric titration reveals two pKa values:

  • pKa₁ (COOH): 2.8 ± 0.1

  • pKa₂ (Pyridinium): 4.5 ± 0.1

Pharmaceutical Applications

Role in Lumacaftor Synthesis

As a key intermediate, the compound facilitates the construction of lumacaftor’s quinazoline core. Alkylation of its carboxyl group with 4-(tert-butyl)benzyl bromide generates the advanced intermediate 17, which undergoes cyclocondensation to form the final API .

Table 3: Performance in API Synthesis

Emerging Therapeutic Targets

Patent PT2403832E highlights derivatives of this compound as Wnt/β-catenin signaling modulators, showing IC₅₀ values <100 nM in HEK293 cell assays . Structural modifications at the acetic acid moiety enhance binding to Frizzled receptors, offering potential in oncology and regenerative medicine .

Recent Research Advances

Continuous Flow Synthesis

Microreactor technology achieves 98% conversion in bromination steps, reducing reaction times from 6 hours to 12 minutes . Process intensification enables production scales exceeding 100 kg/month.

Computational Modeling

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity

  • Electrostatic Potential: Negative charge localization at O6 (-0.42 e) facilitates nucleophilic attacks

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